2,2,3,3-Tetrafluoropropyl methacrylate

Catalog No.
S705362
CAS No.
45102-52-1
M.F
C7H8F4O2
M. Wt
200.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoropropyl methacrylate

CAS Number

45102-52-1

Product Name

2,2,3,3-Tetrafluoropropyl methacrylate

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate

Molecular Formula

C7H8F4O2

Molecular Weight

200.13 g/mol

InChI

InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3

InChI Key

RSVZYSKAPMBSMY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C(F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCC(C(F)F)(F)F
  • Fluorine Content: The presence of four fluorine atoms grants TFPM exceptional water and oil repellency []. This property makes it a valuable material for research on self-cleaning surfaces, anti-fouling coatings, and microfluidic devices [, ].
  • Monomer for Polymer Synthesis: TFPM can be polymerized to form poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPM) []. PTFPM inherits the fluorine character of TFPM, making it a suitable candidate for research on fluorinated polymers with tailored properties for applications like membranes, lubricants, and drug delivery systems [, ].

2,2,3,3-Tetrafluoropropyl methacrylate is a fluorinated methacrylate compound with the molecular formula C7H8F4O2 and a molecular weight of 200.13 g/mol. It is characterized by the presence of four fluorine atoms attached to a propyl group, making it a unique member of the methacrylate family. This compound is notable for its potential applications in various fields, including polymer chemistry and materials science, due to its fluorinated nature which imparts distinct properties such as increased hydrophobicity and thermal stability .

  • Limited data: Specific data on the toxicity, flammability, and reactivity of TFPM is limited.
  • General precautions: As with most chemicals, it is advisable to handle TFPM with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Potential hazards: Due to the presence of fluorine atoms, TFPM may decompose upon combustion to release hazardous fluorinated gases. Additionally, the methacrylate group can be irritating to the skin and eyes [].

2,2,3,3-Tetrafluoropropyl methacrylate can undergo typical reactions associated with methacrylates, including:

  • Polymerization: It can participate in free radical polymerization to form poly(2,2,3,3-tetrafluoropropyl methacrylate), which exhibits enhanced properties due to the fluorinated side chains.
  • Esterification: The compound can react with alcohols or amines to form esters or amides, respectively.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield the corresponding acids and alcohols .

The synthesis of 2,2,3,3-tetrafluoropropyl methacrylate typically involves:

  • Fluorination of Propylene: Starting from propylene oxide or propylene glycol, fluorination can be achieved using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Esterification Reaction: The resulting fluorinated propanol is then reacted with methacrylic acid through an esterification process under acidic conditions to yield 2,2,3,3-tetrafluoropropyl methacrylate .

2,2,3,3-Tetrafluoropropyl methacrylate has several applications:

  • Polymer Production: It is used in the synthesis of specialty polymers that require enhanced thermal stability and chemical resistance.
  • Coatings: The compound is utilized in formulating coatings that exhibit water repellency and durability.
  • Adhesives: Its properties make it suitable for high-performance adhesives that require resistance to solvents and environmental degradation .

Interaction studies involving 2,2,3,3-tetrafluoropropyl methacrylate primarily focus on its behavior in polymer matrices and biological systems. Research indicates that the incorporation of this compound into polymeric materials can significantly enhance their mechanical properties and resistance to environmental factors. Additionally, studies on its interaction with biological membranes suggest potential applications in drug delivery systems where controlled release is desired .

Several compounds share structural similarities with 2,2,3,3-tetrafluoropropyl methacrylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxyethyl methacrylateC5H10O3Contains a hydroxyl group for enhanced reactivity
Trifluoroethyl methacrylateC6H7F3O2Features three fluorine atoms affecting polarity
Perfluoroalkyl methacrylatesCnF(2n+1)COOFully fluorinated chains providing exceptional stability

Uniqueness of 2,2,3,3-Tetrafluoropropyl Methacrylate: This compound's unique combination of four fluorine atoms on a propyl group distinguishes it from other methacrylates by enhancing hydrophobicity while maintaining reactivity for polymerization processes. Its specific structure allows for tailored properties in applications ranging from coatings to biomedical materials .

2,2,3,3-Tetrafluoropropyl methacrylate (TFPM) is a fluorinated methacrylate ester with the molecular formula $$ \text{C}7\text{H}8\text{F}4\text{O}2 $$ and a molecular weight of 200.13 g/mol. Its IUPAC name, 2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate, reflects its structural composition: a methacrylate group ($$ \text{CH}2=\text{C}(\text{CH}3)\text{COO} $$) bonded to a 2,2,3,3-tetrafluoropropoxy chain ($$ \text{OCH}2\text{CF}2\text{CF}_2\text{H} $$). The molecule features four fluorine atoms positioned symmetrically on the propyl chain, which confer unique physicochemical properties such as low surface tension, high thermal stability, and chemical inertness.

Key Structural Characteristics:

  • Methacrylate backbone: Enables radical polymerization, forming linear or cross-linked polymers.
  • Tetrafluoropropyl group: Enhances hydrophobicity and reduces refractive index ($$ n_D^{20} = 1.373 $$).
  • Steric and electronic effects: Fluorine atoms create steric hindrance and electron-withdrawing effects, influencing reactivity and polymer tacticity.

Table 1: Physical Properties of TFPM

PropertyValueSource
Boiling Point124°C at 760 mmHg
Density (20°C)1.4327 g/cm³
Refractive Index (20°C)1.373
Viscosity (20°C)1.9 mPa·s

The compound’s canonical SMILES representation ($$ \text{O=C(OCC(F)(F)C(F)F)C(=C)C $$) and InChIKey ($$ \text{RSVZYSKAPMBSMY-UHFFFAOYSA-N} $$) further clarify its stereochemical configuration, which is achiral due to the absence of defined stereocenters.

Thermal Initiation Systems

Thermal initiation represents the most widely employed methodology for the polymerization of 2,2,3,3-tetrafluoropropyl methacrylate, utilizing radical initiators that decompose upon heating to generate active species capable of initiating polymer chain growth [1] [2]. The selection of appropriate thermal initiators is crucial for achieving optimal conversion rates and molecular weight control in fluorinated methacrylate systems.

Azobisisobutyronitrile serves as the primary thermal initiator for 2,2,3,3-tetrafluoropropyl methacrylate polymerization, operating effectively at temperatures ranging from 60 to 80 degrees Celsius [1] [2]. The initiator concentration typically varies between 0.1 to 1.0 weight percent, providing sufficient radical generation while maintaining controlled polymerization kinetics [1]. Studies have demonstrated that microwave irradiation can enhance the initiation efficiency of azobisisobutyronitrile, resulting in accelerated decomposition rates and improved formation of primary active species within monomer droplets [1].

Benzoyl peroxide represents an alternative thermal initiator system, demonstrating effective performance at similar temperature ranges of 60 to 80 degrees Celsius [2]. The concentration requirements for benzoyl peroxide are typically higher, ranging from 0.5 to 2.0 weight percent, to compensate for its different decomposition kinetics compared to azobisisobutyronitrile [2]. Comparative studies reveal that the overall rate of polymerization initiated by benzoyl peroxide decreases in the order of trifluoroethyl acrylate, methyl methacrylate, 2,2,2-trifluoroethyl methacrylate, hexafluoroisopropyl acrylate, and hexafluoroisopropyl methacrylate, indicating the influence of fluorine substitution on polymerization reactivity [2].

Photoinitiated systems utilizing 2,2-dimethoxy-2-phenylacetophenone have shown exceptional performance in specialized applications, achieving 95 percent conversion under ultraviolet irradiation at significantly lower temperatures ranging from 30 to 60 degrees Celsius [3]. The photopolymerization process demonstrates enhanced efficiency in highly ordered smectic mesophases, with the enthalpy of polymerization for fluorinated methacrylates estimated at 15.5 kilocalories per mole [3].

InitiatorTemperature (°C)Concentration (wt%)SolventConversion (%)Reference
Azobisisobutyronitrile60-800.1-1.0Bulk/Toluene/DMF85-95 [1] [2]
Benzoyl Peroxide60-800.5-2.0Bulk/Benzene70-90 [2]
2,2-Dimethoxy-2-phenylacetophenone30-60 (UV)1.0Trichlorotrifluoroethane95 [3]

The kinetic behavior of thermal initiation systems reveals that the rate of polymerization is proportional to approximately the 0.297 power of the azobisisobutyronitrile concentration, deviating from the theoretical value of 0.5 typically observed in classical emulsion polymerization [1]. This deviation indicates the complex interplay between initiator decomposition, radical generation, and chain propagation in fluorinated monomer systems [1].

Redox-Initiated Pathways

Redox initiation systems provide an efficient alternative for generating free radicals under mild conditions through one-electron transfer reactions, offering significant advantages for temperature-sensitive applications and enhanced initiation efficiency [4] [5]. These systems demonstrate particular utility in aqueous and polar solvent environments where traditional thermal initiators may exhibit limited solubility or effectiveness.

The ammonium persulfate-ascorbic acid redox system represents one of the most extensively studied combinations for fluorinated methacrylate polymerization [4] [5]. This system operates effectively at temperatures ranging from 30 to 60 degrees Celsius, with oxidant concentrations between 5 to 20 millimolar and reducing agent concentrations from 2 to 10 millimolar [4] [5]. The initiation mechanism involves the formation of sulfate radicals through the reduction of persulfate ions, followed by hydrogen abstraction from ascorbic acid to generate reactive radical species [4].

Potassium persulfate-sodium bisulfite combinations provide robust initiation at elevated temperatures of 40 to 70 degrees Celsius, requiring higher oxidant concentrations of 10 to 30 millimolar [4]. The reaction mechanism proceeds through the formation of sulfite radicals, which subsequently react with dissolved oxygen or monomer molecules to initiate polymerization [4]. This system demonstrates particular effectiveness in maintaining steady-state radical concentrations throughout the polymerization process [4].

Advanced redox systems incorporating carbon dots with ammonium persulfate have emerged as highly efficient initiators, demonstrating 5 to 8 times enhancement in initiation rates compared to conventional systems [6]. These systems operate at moderate temperatures of 25 to 50 degrees Celsius with oxidant concentrations of 5 to 15 millimolar [6]. The carbon dots facilitate electron transfer processes, making the decomposition of persulfate ions more favorable while simultaneously serving as fluorescent reagents with quantum yields exceeding 60 percent [6].

The ferrous ion-hydrogen peroxide redox system, known as Fenton's reagent, provides rapid initiation at ambient temperatures of 25 to 45 degrees Celsius [4]. This system requires careful pH control between 2 to 4 to maintain iron in the appropriate oxidation state and prevent precipitation [4]. The primary initiation mechanism involves the formation of hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide, followed by rapid initiation of monomer polymerization [4].

Redox SystemOxidant Concentration (mM)Reducing Agent Concentration (mM)Temperature (°C)pH RangeInitiation Rate EnhancementReference
Ammonium Persulfate/Ascorbic Acid5-202-1030-603-53-5x [4] [5]
Potassium Persulfate/Sodium Bisulfite10-305-1540-704-62-4x [4]
Ammonium Persulfate/Carbon Dots5-151-525-506-85-8x [6]
Ferrous Ion/Hydrogen Peroxide2-101-525-452-44-6x [4]

The efficiency of redox initiation systems in fluorinated methacrylate polymerization is significantly influenced by the electron-withdrawing nature of fluorine substituents, which affect both radical stability and propagation kinetics [4]. The presence of fluorinated groups can stabilize radical intermediates, leading to enhanced control over molecular weight and polydispersity compared to conventional thermal initiation methods [4].

Controlled Radical Polymerization Approaches

Reversible Addition-Fragmentation Chain Transfer Polymerization with Lewis Acid Modulators

Reversible Addition-Fragmentation Chain Transfer polymerization represents a sophisticated controlled radical polymerization technique that enables precise molecular weight control and narrow polydispersity while simultaneously allowing for tacticity regulation through the incorporation of Lewis acid modulators [7] [8] [9]. This methodology has proven particularly effective for 2,2,3,3-tetrafluoropropyl methacrylate, providing unprecedented control over both molecular architecture and stereochemical configuration.

The incorporation of zinc bromide as a Lewis acid modulator in Reversible Addition-Fragmentation Chain Transfer polymerization of 2,2,3,3-tetrafluoropropyl methacrylate has demonstrated exceptional effectiveness in tacticity control [8] [9]. Research conducted in dioxane solvent reveals that zinc bromide concentrations ranging from 0.1 to 0.5 molar equivalents relative to the chain transfer agent produce polymers with isotacticity values between 65 to 75 percent [8] [9]. The chain transfer agent employed, 2-cyano-2-propyldodecyltritiocarbonate, maintains excellent control over molecular weight distribution with dispersity values ranging from 1.15 to 1.35 [8] [9].

Scandium triflate represents another highly effective Lewis acid modulator, demonstrating superior performance in methanol-toluene solvent mixtures [10] [11]. The optimal concentration range for scandium triflate varies from 0.05 to 0.2 molar equivalents relative to the chain transfer agent, producing isotacticity values between 45 to 60 percent [10] [11]. Notably, this system requires significantly lower Lewis acid concentrations compared to conventional thermal polymerization methods, achieving similar tacticity control with ratios that are approximately three times lower than previously reported systems [10].

Yttrium triflate has emerged as particularly effective for achieving high isotactic content, with concentrations as low as 0.017 to 0.1 molar equivalents producing isotacticity values ranging from 64 to 80 percent [10]. The molecular weight distributions remain exceptionally narrow with dispersity values between 1.1 to 1.3, demonstrating excellent living character throughout the polymerization process [10]. The enhanced stereochemical control results from the coordination of the Lewis acid with both the propagating chain end and the incoming monomer, creating a chiral environment that favors isotactic placement [10].

Ytterbium triflate provides moderate tacticity control with concentrations of 0.05 to 0.15 molar equivalents, achieving isotacticity values between 50 to 65 percent [10]. While the dispersity values are slightly higher at 1.2 to 1.4, the system maintains good molecular weight control and predictable chain extension capabilities [10]. The tolerance of various Lewis acids in Reversible Addition-Fragmentation Chain Transfer systems depends critically on the stability of the chain transfer agent in the presence of the Lewis acid [10].

Lewis AcidConcentration (mol/mol CTA)SolventIsotacticity (mm %)Dispersity (Đ)Molecular Weight ControlReference
Zinc Bromide0.1-0.5Dioxane65-751.15-1.35Excellent [8] [9]
Scandium Triflate0.05-0.2Methanol/Toluene45-601.08-1.33Excellent [10] [11]
Yttrium Triflate0.017-0.1Methanol/Toluene64-801.1-1.3Excellent [10]
Ytterbium Triflate0.05-0.15Methanol50-651.2-1.4Good [10]

The mechanism of Lewis acid modulation in Reversible Addition-Fragmentation Chain Transfer polymerization involves multiple coordination sites, where the Lewis acid can interact with the carbonyl oxygen of the methacrylate ester, the thiocarbonyl group of the chain transfer agent, and potentially with fluorine atoms in the side chain [10]. This multi-point coordination creates a highly organized transition state that promotes stereoregular addition of monomer units [10].

The addition of hexafluoroisopropanol as a co-solvent leads to increased heterotacticity and decreased isotacticity, demonstrating the critical role of hydrogen bonding interactions in stereochemical control [8] [9]. This observation suggests that the tacticity regulation mechanism involves not only Lewis acid coordination but also solvent-mediated effects on the propagating chain conformation [8] [9].

Atom Transfer Radical Polymerization Considerations

Atom Transfer Radical Polymerization represents a transition metal-catalyzed controlled radical polymerization technique that has shown limited success with 2,2,3,3-tetrafluoropropyl methacrylate due to several inherent challenges related to the electron-withdrawing nature of fluorinated substituents and their effects on catalyst coordination [12]. The technique relies on reversible halogen transfer between dormant polymer chains and transition metal complexes, creating a dynamic equilibrium that maintains low radical concentrations [12].

Copper-based catalyst systems, including copper bromide with pentamethyldiethylenetriamine and copper chloride with bipyridine, have been investigated for 2,2,3,3-tetrafluoropropyl methacrylate polymerization [12]. The copper bromide-pentamethyldiethylenetriamine system operates at temperatures of 60 to 90 degrees Celsius in anisole or dimethylformamide solvents, producing polymers with moderate control quality and dispersity values ranging from 1.3 to 1.8 [12]. However, side reactions involving the fluorinated ester groups lead to catalyst deactivation and broader molecular weight distributions compared to conventional methacrylates [12].

The copper chloride-bipyridine system requires elevated temperatures of 70 to 100 degrees Celsius in toluene solvent to achieve reasonable polymerization rates [12]. While this system demonstrates good control with dispersity values between 1.2 to 1.5, the high temperature requirements can lead to thermal degradation of the fluorinated monomer and formation of hydrogen fluoride through elimination reactions [12]. The elevated temperature also promotes increased chain transfer to solvent, resulting in reduced molecular weight control [12].

Iron-based catalyst systems utilizing iron bromide with triphenylphosphine have shown poor to moderate control in bulk polymerization conditions [12]. Operating temperatures of 80 to 110 degrees Celsius are required, but the poor solubility of the fluorinated monomer in common Atom Transfer Radical Polymerization solvents limits the effectiveness of this approach [12]. Dispersity values typically range from 1.5 to 2.2, indicating significant deviations from ideal living polymerization behavior [12].

Ruthenium-based systems employing ruthenium chloride with triphenylphosphine demonstrate moderate control at temperatures of 60 to 80 degrees Celsius in acetonitrile [12]. However, the dispersity values of 1.4 to 1.9 and limited molecular weight control suggest that the coordination of fluorinated ester groups to the ruthenium center interferes with the normal Atom Transfer Radical Polymerization mechanism [12]. The electron-withdrawing fluorine substituents reduce the nucleophilicity of the ester carbonyl, limiting effective coordination [12].

Catalyst SystemInitiatorTemperature (°C)SolventControl QualityDispersity (Đ)ChallengesReference
CuBr/PMDETAEthyl 2-bromoisobutyrate60-90Anisole/DMFModerate1.3-1.8Side reactions [12]
CuCl/bipyridineMethyl 2-chloropropionate70-100TolueneGood1.2-1.5High temperature [12]
FeBr₂/triphenylphosphine2-Bromopropionitrile80-110BulkPoor-Moderate1.5-2.2Poor solubility [12]
RuCl₂/triphenylphosphineEthyl 2-bromoacetate60-80AcetonitrileModerate1.4-1.9Limited control [12]

The primary challenges in Atom Transfer Radical Polymerization of 2,2,3,3-tetrafluoropropyl methacrylate stem from the unique electronic properties imparted by the fluorinated substituents [12]. The electron-withdrawing effect of the tetrafluoropropyl group reduces the electron density at the propagating radical center, affecting both the activation and deactivation equilibria that are critical for controlled polymerization [12]. Additionally, the potential for hydrogen fluoride elimination at elevated temperatures creates competing reaction pathways that disrupt the controlled nature of the polymerization [12].

The coordination environment around the transition metal catalyst is also significantly affected by the presence of fluorinated ligands [12]. The tetrafluoropropyl ester group can compete with the designed ligands for coordination sites on the metal center, leading to altered catalyst activity and selectivity [12]. This competitive coordination is particularly problematic in systems where precise ligand geometry is required for optimal performance [12].

Copolymerization Strategies

With Hydrocarbon Monomers (Methyl Methacrylate, Styrene)

The copolymerization of 2,2,3,3-tetrafluoropropyl methacrylate with hydrocarbon monomers represents a strategic approach to modulate polymer properties while maintaining the unique characteristics imparted by fluorinated segments [13] [14] [15] [11]. These copolymerization strategies enable the synthesis of materials with tailored thermal, mechanical, and surface properties through controlled incorporation of both fluorinated and non-fluorinated monomer units.

Copolymerization with methyl methacrylate has been extensively studied due to the structural similarity between the two methacrylate monomers [13] [14] [15]. The reactivity ratios for this system demonstrate near-ideal copolymerization behavior, with 2,2,3,3-tetrafluoropropyl methacrylate exhibiting reactivity ratio values between 0.85 to 1.15 and methyl methacrylate showing values from 0.90 to 1.20 [13] [14] [15]. This compatibility allows for controlled incorporation across a wide range of feed ratios from 30:70 to 70:30, producing copolymers with predictable composition and properties [13] [14] [15].

The glass transition temperatures of 2,2,3,3-tetrafluoropropyl methacrylate-methyl methacrylate copolymers range from 45 to 85 degrees Celsius, depending on the fluorinated monomer content [13] [14] [15]. The Mark-Houwink equations for the homopolymer have been established as [η]THF25°C = 3.54×10⁻³×M⁰·⁷³ and [η]Acetone25°C = 2.34×10⁻³×M⁰·⁷⁵, providing important molecular weight characterization parameters [13] [14]. Surface energy values decrease significantly with increasing fluorinated content, ranging from 18 to 25 millijoules per square meter [13] [14] [15].

Styrene copolymerization with 2,2,3,3-tetrafluoropropyl methacrylate requires careful consideration of the different monomer reactivities [15]. The reactivity ratios show 2,2,3,3-tetrafluoropropyl methacrylate values between 0.65 to 0.95 and styrene values from 0.75 to 1.25, indicating slight preference for alternating sequences [15]. Feed ratios typically range from 20:80 to 60:40 to achieve optimal copolymer properties [15]. The resulting copolymers exhibit glass transition temperatures between 55 to 105 degrees Celsius and surface energies ranging from 22 to 28 millijoules per square meter [15].

Butyl acrylate copolymerization provides access to lower glass transition temperature materials suitable for elastomeric applications [15]. The reactivity ratios demonstrate that 2,2,3,3-tetrafluoropropyl methacrylate is more reactive with values between 1.2 to 1.8, while butyl acrylate shows lower reactivity with ratios from 0.55 to 0.85 [15]. Feed ratios from 40:60 to 80:20 produce copolymers with glass transition temperatures ranging from 25 to 65 degrees Celsius and exceptionally low surface energies between 15 to 22 millijoules per square meter [15].

Vinyl acetate copolymerization represents a challenging system due to significant differences in monomer reactivity [11]. The reactivity ratios show extreme values with 2,2,3,3-tetrafluoropropyl methacrylate ranging from 2.5 to 4.0 and vinyl acetate exhibiting very low values between 0.03 to 0.17 [11]. This reactivity difference necessitates careful feed ratio control, typically employing 50:50 to 90:10 ratios to achieve reasonable incorporation of vinyl acetate [11]. The presence of scandium triflate as a Lewis acid modulator can improve vinyl acetate incorporation by altering the reactivity ratios to more favorable values [11].

ComonomerFeed Ratio (TFPM:Comonomer)Reactivity Ratio r₁ (TFPM)Reactivity Ratio r₂ (Comonomer)Glass Transition Temperature (°C)Surface Energy (mJ/m²)Reference
Methyl Methacrylate30:70 to 70:300.85-1.150.90-1.2045-8518-25 [13] [14] [15]
Styrene20:80 to 60:400.65-0.950.75-1.2555-10522-28 [15]
Butyl Acrylate40:60 to 80:201.2-1.80.55-0.8525-6515-22 [15]
Vinyl Acetate50:50 to 90:102.5-4.00.03-0.1735-7520-27 [11]

The kinetics of copolymerization are significantly influenced by the electron-withdrawing nature of the tetrafluoropropyl substituent, which affects both the stability of the propagating radical and the reactivity toward different comonomer types [15]. Methacrylate comonomers generally show the best compatibility due to similar steric and electronic environments, while acrylate and vinyl ester comonomers require more careful optimization of reaction conditions [15] [11].

With Fluorinated Comonomers

Copolymerization of 2,2,3,3-tetrafluoropropyl methacrylate with other fluorinated monomers enables the synthesis of highly fluorinated materials with enhanced hydrophobic properties, thermal stability, and chemical resistance [16] [15] [17]. These systems benefit from similar electronic environments and compatible polymerization kinetics, often resulting in near-ideal copolymerization behavior.

2,2,2-Trifluoroethyl methacrylate represents the most compatible fluorinated comonomer, demonstrating excellent copolymerization behavior with 2,2,3,3-tetrafluoropropyl methacrylate [16] [17]. The reactivity ratios are nearly ideal, with 2,2,3,3-tetrafluoropropyl methacrylate showing values between 0.95 to 1.05 and 2,2,2-trifluoroethyl methacrylate exhibiting ratios from 0.90 to 1.10 [16] [17]. Feed ratios can be varied from 40:60 to 60:40 to achieve desired property combinations [16] [17]. The resulting copolymers exhibit water contact angles between 115 to 125 degrees and thermal stability with five percent weight loss temperatures ranging from 280 to 320 degrees Celsius [16] [17].

Hexafluoroisopropyl methacrylate copolymerization provides access to materials with enhanced fluorine content and superior surface properties [16]. The reactivity ratios show 2,2,3,3-tetrafluoropropyl methacrylate values between 1.1 to 1.3 and hexafluoroisopropyl methacrylate ratios from 0.75 to 0.95, indicating slight preference for 2,2,3,3-tetrafluoropropyl methacrylate incorporation [16]. Feed ratios from 30:70 to 70:30 produce copolymers with water contact angles between 120 to 130 degrees and thermal stability up to 340 degrees Celsius [16]. The increased fluorine content results in enhanced chemical resistance and lower refractive indices [16].

2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate copolymerization creates materials with exceptionally high fluorine content [15]. The reactivity ratios demonstrate good compatibility with 2,2,3,3-tetrafluoropropyl methacrylate values between 0.8 to 1.0 and octafluoropentyl methacrylate ratios from 1.0 to 1.25 [15]. Feed ratios typically range from 50:50 to 80:20 to optimize processing and property balance [15]. These copolymers achieve water contact angles between 125 to 135 degrees and thermal stabilities reaching 360 degrees Celsius [15].

Perfluorooctyl methacrylate represents the extreme in fluorinated comonomer systems, providing maximum hydrophobic and oleophobic properties [17]. The reactivity ratios show 2,2,3,3-tetrafluoropropyl methacrylate values between 1.2 to 1.5 and perfluorooctyl methacrylate ratios from 0.65 to 0.85 [17]. Higher feed ratios of 60:40 to 90:10 are typically employed due to the lower reactivity of the perfluorooctyl monomer [17]. The resulting copolymers exhibit exceptional water contact angles between 130 to 140 degrees and thermal stabilities exceeding 380 degrees Celsius [17].

Fluorinated ComonomerFeed Ratio (TFPM:Comonomer)Reactivity Ratio r₁ (TFPM)Reactivity Ratio r₂ (Comonomer)Water Contact Angle (°)Thermal Stability T₅% (°C)Reference
2,2,2-Trifluoroethyl Methacrylate40:60 to 60:400.95-1.050.90-1.10115-125280-320 [16] [17]
Hexafluoroisopropyl Methacrylate30:70 to 70:301.1-1.30.75-0.95120-130300-340 [16]
2,2,3,3,4,4,5,5-Octafluoropentyl Methacrylate50:50 to 80:200.8-1.01.0-1.25125-135320-360 [15]
Perfluorooctyl Methacrylate60:40 to 90:101.2-1.50.65-0.85130-140340-380 [17]

The enhanced thermal stability observed in fluorinated copolymer systems results from the strong carbon-fluorine bonds and the shielding effect of fluorinated side chains on the polymer backbone [18] [16]. The presence of trifluoromethyl end groups, which can be introduced through specific initiation systems, further enhances thermal stability by approximately 120 degrees Celsius compared to conventional end groups [18]. This improvement in thermal properties makes fluorinated copolymers particularly suitable for high-temperature applications in aerospace and electronics industries [18] [16].

XLogP3

2.6

Boiling Point

124.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

45102-52-1

Wikipedia

2,2,3,3-Tetrafluoropropyl methacrylate

Dates

Modify: 2023-08-15

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